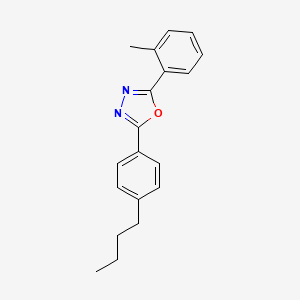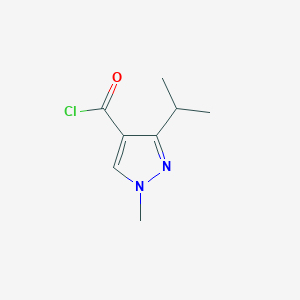
2-(4-Butylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(4-Butilfenil)-5-(2-metilfenil)-1,3,4-oxadiazol es un compuesto orgánico que pertenece a la clase de los oxadiazoles. Los oxadiazoles son compuestos heterocíclicos que contienen un átomo de oxígeno y dos átomos de nitrógeno en un anillo de cinco miembros.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 2-(4-butilfenil)-5-(2-metilfenil)-1,3,4-oxadiazol típicamente implica la ciclización de hidrazidas con ácidos carboxílicos o sus derivados. Un método común es la reacción de 4-butilbenzohidrazida con ácido 2-metilbenzoico en presencia de un agente deshidratante como el oxicloruro de fósforo (POCl3) o el ácido polifosfórico (PPA). La reacción generalmente se lleva a cabo bajo condiciones de reflujo durante varias horas para asegurar la ciclización completa.
Métodos de producción industrial
Los métodos de producción industrial para este compuesto son similares a la síntesis de laboratorio, pero se amplían para acomodar cantidades más grandes. El uso de reactores de flujo continuo y sistemas automatizados puede mejorar la eficiencia y el rendimiento del proceso de producción. Además, la purificación del producto final a menudo se logra mediante técnicas de recristalización o cromatográficas.
Análisis De Reacciones Químicas
Tipos de reacciones
2-(4-Butilfenil)-5-(2-metilfenil)-1,3,4-oxadiazol puede sufrir varias reacciones químicas, que incluyen:
Oxidación: El compuesto se puede oxidar utilizando agentes oxidantes fuertes como el permanganato de potasio (KMnO4) o el trióxido de cromo (CrO3).
Reducción: La reducción se puede lograr utilizando agentes reductores como el hidruro de litio y aluminio (LiAlH4) o el borohidruro de sodio (NaBH4).
Sustitución: Las reacciones de sustitución electrófila y nucleófila pueden ocurrir en los anillos aromáticos, facilitadas por reactivos como los halógenos o los agentes alquilantes.
Reactivos y condiciones comunes
Oxidación: KMnO4 en medio ácido o básico, CrO3 en ácido acético.
Reducción: LiAlH4 en éter seco, NaBH4 en metanol o etanol.
Sustitución: Halógenos (Cl2, Br2) en presencia de un catalizador, agentes alquilantes (R-X) en presencia de una base.
Principales productos formados
Oxidación: Formación de ácidos carboxílicos o cetonas.
Reducción: Formación de alcoholes o aminas.
Sustitución: Formación de derivados halogenados o alquilados.
Aplicaciones Científicas De Investigación
2-(4-Butilfenil)-5-(2-metilfenil)-1,3,4-oxadiazol tiene varias aplicaciones de investigación científica:
Química: Se utiliza como bloque de construcción en la síntesis de moléculas y materiales más complejos.
Biología: Se estudia por sus posibles actividades biológicas, incluidas las propiedades antimicrobianas y anticancerígenas.
Medicina: Se investiga su posible uso en el desarrollo de fármacos, particularmente como un andamio para diseñar nuevos agentes terapéuticos.
Industria: Se utiliza en el desarrollo de materiales avanzados como diodos orgánicos emisores de luz (OLED) y células fotovoltaicas.
Mecanismo De Acción
El mecanismo de acción de 2-(4-butilfenil)-5-(2-metilfenil)-1,3,4-oxadiazol depende de su aplicación específica. En los sistemas biológicos, puede interactuar con objetivos moleculares como enzimas o receptores, lo que lleva a la inhibición o activación de vías específicas. Los objetivos moleculares y las vías exactas involucradas pueden variar en función de la actividad biológica específica que se está estudiando.
Comparación Con Compuestos Similares
2-(4-Butilfenil)-5-(2-metilfenil)-1,3,4-oxadiazol se puede comparar con otros derivados de oxadiazol como:
- 2-Fenil-5-(2-metilfenil)-1,3,4-oxadiazol
- 2-(4-Metilfenil)-5-(2-metilfenil)-1,3,4-oxadiazol
- 2-(4-Butilfenil)-5-fenil-1,3,4-oxadiazol
Estos compuestos comparten características estructurales similares, pero difieren en sus sustituyentes, lo que puede influir en su reactividad química y aplicaciones.
Propiedades
Fórmula molecular |
C19H20N2O |
|---|---|
Peso molecular |
292.4 g/mol |
Nombre IUPAC |
2-(4-butylphenyl)-5-(2-methylphenyl)-1,3,4-oxadiazole |
InChI |
InChI=1S/C19H20N2O/c1-3-4-8-15-10-12-16(13-11-15)18-20-21-19(22-18)17-9-6-5-7-14(17)2/h5-7,9-13H,3-4,8H2,1-2H3 |
Clave InChI |
ZCTPYWQVFGMKIJ-UHFFFAOYSA-N |
SMILES canónico |
CCCCC1=CC=C(C=C1)C2=NN=C(O2)C3=CC=CC=C3C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-phenyl-N-[2,2,2-trichloro-1-(4-methoxyphenoxy)ethyl]acetamide](/img/structure/B11709179.png)
![2-{2-[(2E)-2-benzylidenehydrazinyl]-1,3-thiazol-4-yl}-3H-benzo[f]chromen-3-one](/img/structure/B11709184.png)
![2-(4-Tert-butylphenoxy)-N'-[(2E,3E)-4-(furan-2-YL)but-3-EN-2-ylidene]acetohydrazide](/img/structure/B11709188.png)
![(5Z)-3-benzyl-5-[(2-nitrophenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one](/img/structure/B11709192.png)

![N-[(E)-(1,3-diphenyl-1H-pyrazol-4-yl)methylidene]-4-methoxyaniline](/img/structure/B11709194.png)
![4-bromo-N'-[(2Z)-4-(4-chlorophenyl)-5-methyl-3-(prop-2-en-1-yl)-1,3-thiazol-2(3H)-ylidene]benzohydrazide](/img/structure/B11709210.png)
![(5E)-5-[3-(2,4-dinitrophenoxy)benzylidene]-3-phenyl-1,3-thiazolidine-2,4-dione](/img/structure/B11709213.png)
![2-chloroethyl N-[1-(1H-indol-3-yl)propan-2-yl]carbamate](/img/structure/B11709219.png)
![1-[(4-chlorophenyl)sulfonyl]-2-[(2,4-dichlorophenoxy)methyl]-1H-benzimidazole](/img/structure/B11709226.png)
![(E)-[(4-Nitrophenyl)methylidene][(3,5,7-trimethyladamantan-1-YL)methyl]amine](/img/structure/B11709243.png)
![N'~1~,N'~4~-bis[(E)-phenylmethylidene]succinohydrazide](/img/structure/B11709244.png)
